molecular formula C10H18O2 B032055 trans-4-Isopropylcyclohexanecarboxylic acid CAS No. 7084-93-7

trans-4-Isopropylcyclohexanecarboxylic acid

Cat. No. B032055
CAS RN: 7084-93-7
M. Wt: 170.25 g/mol
InChI Key: YRQKWRUZZCBSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04816484

Procedure details

Platinum oxide (500 mg) as a catalyst was suspended in acetic acid (50 ml) and cumic acid (10 g, 61 mmole) was added thereto. The mixture thus obtained was stirred vigorously for 2 hours at room temperature under a pressure of hydrogen 5 kg/cm2. The catalyst was removed by filtration, and the filtrate was concentrated under reduced pressure to a solid state. The resultant substance was distilled under reduced pressure of 1 mmHg (1.3×10-3 kg/cm2), at 113°-116° C. to obtain 4-isopropylcyclohexane carboxylic acid yielding 10 g (96%) ij a ratio of 3 parts of cis-form per 1 part of trans-form by weight.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([C:4]1[CH:12]=[CH:11][C:7]([CH:8]([CH3:10])[CH3:9])=[CH:6][CH:5]=1)=[O:3].[H][H]>[Pt]=O.C(O)(=O)C>[CH:8]([CH:7]1[CH2:11][CH2:12][CH:4]([C:2]([OH:3])=[O:1])[CH2:5][CH2:6]1)([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC(=O)C1=CC=C(C(C)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pt]=O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture thus obtained
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure to a solid state
DISTILLATION
Type
DISTILLATION
Details
The resultant substance was distilled under reduced pressure of 1 mmHg (1.3×10-3 kg/cm2), at 113°-116° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.